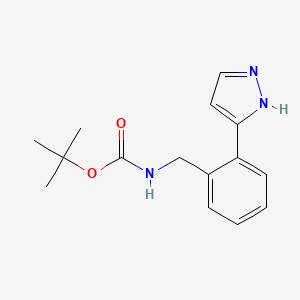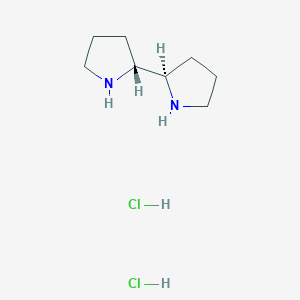
Tert-butyl (3R)-3-methyl-5-oxo-morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3R)-3-methyl-5-oxo-morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a morpholine ring, and a ketone functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-methyl-5-oxo-morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl ester group into the morpholine ring . This reaction is carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems allow for the continuous and efficient synthesis of the compound by controlling the reaction conditions precisely . This method is preferred due to its scalability, efficiency, and reduced environmental impact compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (3R)-3-methyl-5-oxo-morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions . These reactions are typically carried out under controlled conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl (3R)-3-methyl-5-hydroxy-morpholine-4-carboxylate, while reduction may produce tert-butyl (3R)-3-methyl-5-hydroxy-morpholine-4-carboxylate .
Applications De Recherche Scientifique
Tert-butyl (3R)-3-methyl-5-oxo-morpholine-4-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl (3R)-3-methyl-5-oxo-morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction . The pathways involved in its mechanism of action include the modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound is similar in structure and is used as an intermediate in the synthesis of lipid-lowering drugs.
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Another similar compound used in the synthesis of HMG-CoA reductase inhibitors.
Uniqueness
Tert-butyl (3R)-3-methyl-5-oxo-morpholine-4-carboxylate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C10H17NO4 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-methyl-5-oxomorpholine-4-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-7-5-14-6-8(12)11(7)9(13)15-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1 |
Clé InChI |
CCYXBRSYGYWCTK-SSDOTTSWSA-N |
SMILES isomérique |
C[C@@H]1COCC(=O)N1C(=O)OC(C)(C)C |
SMILES canonique |
CC1COCC(=O)N1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


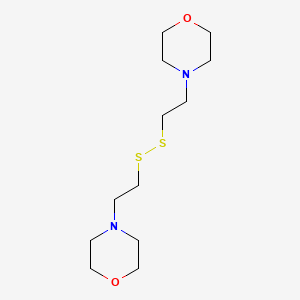
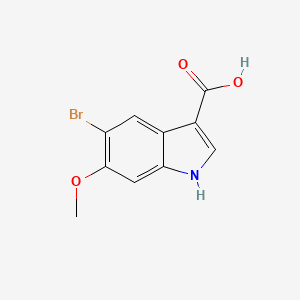
![7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13914806.png)
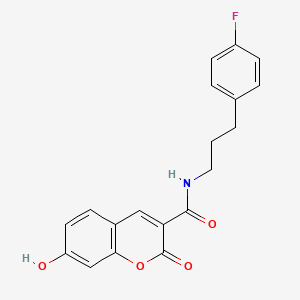
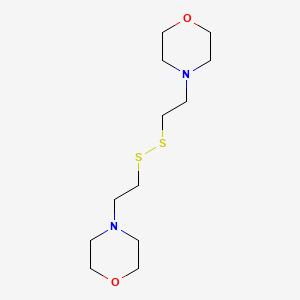
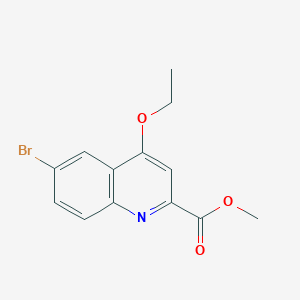
![Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B13914837.png)
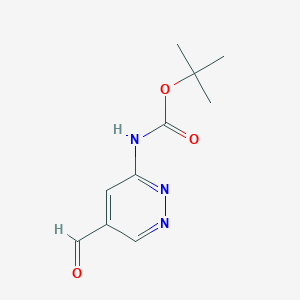
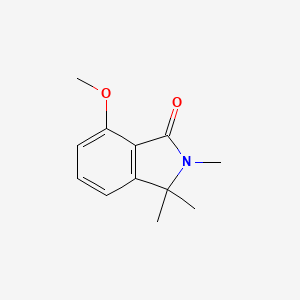

![[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate](/img/structure/B13914851.png)
